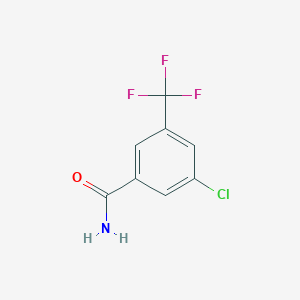

3-Chloro-5-(trifluoromethyl)benzamide

Description

Contextualization within Benzamide (B126) Chemistry

Benzamides are a class of organic compounds that contain a carboxamide group attached to a benzene (B151609) ring. nih.gov The parent compound, benzamide, is the simplest amide derivative of benzoic acid. nih.gov This structural motif is a cornerstone in organic synthesis and medicinal chemistry due to its chemical stability and ability to participate in various chemical reactions. nih.govchemicalbook.com

The benzamide functional group is a key feature in a wide array of pharmaceuticals, agrochemicals, and dyes. chemicalbook.comnih.gov Its prevalence in drug discovery is noteworthy, with benzamide derivatives exhibiting a broad spectrum of biological activities, including antiviral, antibacterial, anti-inflammatory, and antitumor properties. nih.gov The amide linkage is capable of forming hydrogen bonds, a critical interaction for the binding of molecules to biological targets like enzymes and receptors.

Overview of Halogenated Aromatic Compounds in Contemporary Chemical Research

Halogenated aromatic compounds are molecules that feature one or more halogen atoms (fluorine, chlorine, bromine, or iodine) bonded to an aromatic ring system, such as benzene. aksci.com The introduction of halogens into organic molecules is a powerful strategy in modern chemical research, particularly in the development of agrochemicals and pharmaceuticals. chemicalbook.com

Halogen atoms significantly influence a molecule's physicochemical properties, including:

Lipophilicity: Halogens can increase a molecule's affinity for lipids, which can affect its ability to cross cell membranes.

Metabolic Stability: The carbon-halogen bond, particularly the carbon-fluorine bond, is very strong and can block sites on a molecule that are susceptible to metabolic degradation, thereby prolonging its active duration in a biological system.

Binding Interactions: Heavier halogens like chlorine, bromine, and iodine can participate in a specific, non-covalent interaction known as halogen bonding. This occurs when a region of positive electrostatic potential on the halogen (the "σ-hole") interacts with a Lewis base, such as an oxygen or nitrogen atom in a protein binding site. This type of interaction is increasingly recognized and exploited in rational drug design.

Rationale for Investigating the 3-Chloro-5-(trifluoromethyl)benzamide Scaffold

The specific structure of this compound combines the recognized benzamide core with two distinct halogen-containing groups, providing a clear rationale for its investigation in synthetic and medicinal chemistry.

The trifluoromethyl group (-CF₃) is a common substituent in modern drug design. Its strong electron-withdrawing nature and high lipophilicity can profoundly alter a molecule's properties. It can enhance binding affinity, improve metabolic stability, and increase bioavailability.

The chloro group (-Cl) also modifies the electronic landscape of the aromatic ring and can serve as a halogen bond donor. The placement of the chloro and trifluoromethyl groups at the 3 and 5 positions (meta to each other) creates a distinct electronic and steric profile that can be exploited for selective binding to biological targets.

Research into related structures underscores the potential of this scaffold. For instance, substituted 2-chloro-3-nitro-5-(trifluoromethyl)benzamides have been utilized as precursors in the synthesis of novel antitubercular agents. Similarly, related brominated and trifluoromethylated benzoic acids are key starting materials for developing potential antimalarial compounds. These examples highlight a research strategy where the benzamide framework, substituted with specific halogen groups, is a promising starting point for the discovery of new therapeutic agents. The investigation of the this compound scaffold is thus driven by the potential to create novel compounds with fine-tuned properties for applications in pharmacology and other areas of chemical science.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO/c9-6-2-4(7(13)14)1-5(3-6)8(10,11)12/h1-3H,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEFCZMQUOHYBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)Cl)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide a foundational understanding of the intrinsic properties of the molecule in its ground state.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. acs.org Functionals such as B3LYP, often paired with basis sets like 6-311++G(d,p), are commonly employed to optimize the molecular geometry, predicting key parameters such as bond lengths, bond angles, and dihedral angles. acs.orgnih.gov For 3-Chloro-5-(trifluoromethyl)benzamide, these calculations reveal the spatial arrangement of its atoms, including the planarity of the benzamide (B126) group and the orientation of the trifluoromethyl and chloro substituents.

Electronic structure analyses, including the determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are also performed. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap generally suggests higher reactivity.

Table 1: Calculated Geometrical and Electronic Parameters for this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| C=O Bond Length | ~1.24 Å | Typical double bond character |

| N-H Bond Length | ~1.01 Å | Standard amide N-H bond |

| C-Cl Bond Length | ~1.75 Å | Reflects covalent C-Cl bond |

| Dihedral Angle (Aromatic Ring - Amide Plane) | ~20-30° | Indicates slight twisting from planarity |

| HOMO Energy | -7.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.8 eV | Relates to electron-accepting ability |

Note: The values in this table are representative and derived from typical DFT calculations for similar molecules.

DFT calculations are highly effective in predicting the vibrational spectra (infrared and Raman) of molecules. researchgate.net Theoretical vibrational frequencies are calculated and then often scaled to correct for anharmonicity and limitations of the computational method, allowing for a direct comparison with experimental FT-IR and FT-Raman spectra. acs.org This comparison enables a detailed assignment of the observed spectral bands to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions. researchgate.net Potential Energy Distribution (PED) analysis is frequently used to confirm the character of each vibrational mode. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | ~3450 cm⁻¹ |

| C=O | Stretching | ~1680 cm⁻¹ |

| C-N | Stretching | ~1350 cm⁻¹ |

| Aromatic C=C | Stretching | ~1600 cm⁻¹, ~1450 cm⁻¹ |

| C-Cl | Stretching | ~750 cm⁻¹ |

| C-F (CF₃ group) | Asymmetric Stretching | ~1320 cm⁻¹ |

Note: These are typical frequency ranges and may vary based on the specific computational level of theory.

From the vibrational frequency calculations, it is possible to derive various thermochemical properties of this compound. researchgate.net Properties such as heat capacity (Cp), entropy (S), and enthalpy (H) can be calculated at different temperatures, providing valuable thermodynamic data without the need for experimental calorimetry. researchgate.net

Table 3: Calculated Thermochemical Properties at 298.15 K

| Property | Predicted Value |

|---|---|

| Heat Capacity (Cp) | 165.5 J/mol·K |

| Entropy (S) | 410.2 J/mol·K |

Note: These values are illustrative of the type of data generated from quantum chemical calculations.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a target protein, as well as the strength of the binding. mdpi.com

In a typical molecular docking study, the 3D structure of this compound is optimized and then placed into the active site of a biological target, such as an enzyme or receptor. mdpi.com The simulation explores various possible binding poses and calculates a docking score for each, which serves as an estimate of the binding affinity. researchgate.net Lower docking scores generally indicate a more favorable binding interaction. This technique is crucial in structure-based drug design for identifying potential biological targets and understanding the mechanism of action.

Table 4: Example Docking Scores against Hypothetical Biological Targets

| Target Protein | Docking Score (kcal/mol) | Potential Implication |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.5 | Anti-inflammatory activity |

| Cholesteryl Ester Transfer Protein (CETP) | -9.2 | Cardiovascular drug potential |

Note: These targets and scores are hypothetical and for illustrative purposes only.

Analysis of the best-scoring docking poses reveals the specific non-covalent interactions that stabilize the ligand-protein complex. For this compound, these interactions typically include:

Hydrogen Bonds : The amide group is a key participant, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen (C=O) acting as an acceptor, forming bonds with amino acid residues like serine, threonine, or histidine. mdpi.comresearchgate.net

Hydrophobic Interactions : The substituted benzene (B151609) ring can form favorable hydrophobic and π-π stacking interactions with nonpolar amino acid residues such as phenylalanine, tyrosine, and tryptophan. researchgate.net

Halogen Bonds : The chlorine atom on the benzene ring can participate in halogen bonding. This occurs when the electropositive region (σ-hole) on the halogen atom interacts favorably with a nucleophilic region on the protein, such as a backbone carbonyl oxygen or the side chain of an aspartate or glutamate residue. nih.gov This type of interaction can significantly contribute to binding affinity and selectivity. nih.govresearchgate.net

Table 5: Potential Intermolecular Interactions in a Protein Binding Site

| Interaction Type | Ligand Group Involved | Potential Interacting Amino Acid Residue(s) |

|---|---|---|

| Hydrogen Bond (Donor) | Amide N-H | Asp, Glu, Ser |

| Hydrogen Bond (Acceptor) | Amide C=O | Asn, Gln, His |

| Hydrophobic / π-π Stacking | Chlorotrifluoromethylphenyl ring | Phe, Tyr, Trp, Leu, Val |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. In the context of this compound, MD simulations can provide valuable information about its stability and behavior in various environments.

While specific molecular dynamics simulation studies focused exclusively on this compound are not extensively documented in publicly available literature, the stability of ligand-receptor complexes for analogous benzamide derivatives has been investigated. For instance, in studies of other benzamide analogues, MD simulations of up to 15 nanoseconds (ns) have been employed to confirm the stability of the ligand-protein complex nih.gov.

The stability of a potential complex between this compound and a target receptor would typically be assessed by monitoring key metrics over the simulation time. One of the primary metrics is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions in the ligand and protein backbone from their initial docked pose. A stable complex is generally indicated by a low and fluctuating RMSD value that reaches a plateau, suggesting that the ligand remains bound in a consistent conformation within the receptor's binding site.

Interactive Table: Representative Metrics for Ligand-Receptor Complex Stability from a Hypothetical MD Simulation.

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) |

| 0 | 0.0 | 0.0 |

| 5 | 1.2 | 1.5 |

| 10 | 1.5 | 1.8 |

| 15 | 1.4 | 1.7 |

This table is a hypothetical representation based on typical MD simulation data for illustrative purposes.

The dynamic behavior of this compound in different environments is crucial for understanding its pharmacokinetic and pharmacodynamic properties. In a solvated environment, MD simulations can reveal how the molecule interacts with solvent molecules, such as water, which can influence its solubility and conformational flexibility.

When in a binding environment, such as the active site of a receptor, MD simulations can elucidate the specific interactions that contribute to the stability of the complex. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For benzamide derivatives, crucial hydrogen bond interactions with amino acid residues like Valine, Asparagine, and Leucine have been observed in docking studies, and the stability of these bonds can be tracked throughout an MD simulation nih.gov. The trifluoromethyl group on this compound is of particular interest, as this group can significantly influence the molecule's lipophilicity and electrostatic interactions, potentially leading to unique binding dynamics. wechemglobal.com

Structure-Based Drug Design and Pharmacophore Modeling

Structure-based drug design and pharmacophore modeling are computational techniques that utilize the three-dimensional structure of a target receptor to identify and optimize potential drug candidates.

For benzamide derivatives, several structural features have been identified as being important for their biological activities. These often include the benzamide core, which can participate in key hydrogen bonding interactions, and various substituents on the aromatic ring that can modulate properties like potency, selectivity, and metabolic stability.

In the case of this compound, the key structural features would include:

The Benzamide Moiety: The amide group is a critical pharmacophoric feature, often involved in forming hydrogen bonds with the backbone or side chains of amino acids in a receptor's active site.

The Chlorine Atom at the 3-position: This halogen substituent can influence the electronic properties of the aromatic ring and participate in halogen bonding or hydrophobic interactions.

The Trifluoromethyl Group at the 5-position: This group is a strong electron-withdrawing group and is known to enhance metabolic stability and lipophilicity, which can improve cell permeability and binding affinity. wechemglobal.com The introduction of a trifluoromethyl group can significantly alter the biological activity of a molecule. wechemglobal.com

Structure-activity relationship (SAR) studies on other benzamide analogues have shown that the nature and position of substituents on the benzene ring are critical for activity. tandfonline.comnih.gov

A pharmacophore model is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. For benzamide derivatives, a typical pharmacophore model might include a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic group, and aromatic rings. nih.gov

Once a pharmacophore model is generated, it can be used as a 3D query to search large chemical databases for other molecules that possess the same essential features. This process, known as virtual screening, allows for the rapid identification of potential new lead compounds. For example, a five-featured pharmacophore model was developed for a series of three-substituted benzamide derivatives to identify new inhibitors. nih.gov This model, once validated, could be used to screen databases for compounds with potentially similar biological activities.

Interactive Table: Example of a Pharmacophore Model for a Hypothetical Benzamide Inhibitor.

| Pharmacophoric Feature | Location/Vector |

| Hydrogen Bond Acceptor | Oxygen of the carbonyl group |

| Hydrogen Bond Donor | Amide nitrogen |

| Aromatic Ring | Benzene ring |

| Hydrophobic Feature | Trifluoromethyl group |

This table is a generalized representation of a pharmacophore model based on the structural features of this compound.

Chemical Reactivity and Transformation Pathways of 3 Chloro 5 Trifluoromethyl Benzamide

Chemical Transformations of the Amide Functional Group

The amide functional group (-CONH₂) is a cornerstone of organic chemistry, known for its relative stability and diverse reactivity. It can undergo several transformations, including hydrolysis, dehydration, and reduction.

Hydrolysis: Under acidic or basic conditions, the amide bond of 3-Chloro-5-(trifluoromethyl)benzamide can be hydrolyzed to yield 3-Chloro-5-(trifluoromethyl)benzoic acid and ammonia (B1221849). This reaction is fundamental to the degradation of benzamide-containing compounds in both laboratory and environmental settings. The stability of amides means this process often requires elevated temperatures or strong acidic/basic conditions.

Dehydration: Treatment with strong dehydrating agents can convert the amide group into a nitrile group (-CN). This would transform this compound into 3-Chloro-5-(trifluoromethyl)benzonitrile.

Reduction: The amide group can be reduced to an amine. Depending on the reducing agent used, this reaction can yield 3-Chloro-5-(trifluoromethyl)benzylamine.

Hofmann Rearrangement: This reaction involves the treatment of a primary amide with a halogen (such as bromine) in a basic solution, leading to the formation of a primary amine with one fewer carbon atom. In the case of this compound, this would result in the formation of 3-Chloro-5-(trifluoromethyl)aniline.

| Reaction Type | Reagents | Product |

|---|---|---|

| Hydrolysis | Acid or Base (e.g., HCl, NaOH) | 3-Chloro-5-(trifluoromethyl)benzoic acid |

| Dehydration | Dehydrating Agent (e.g., P₂O₅, SOCl₂) | 3-Chloro-5-(trifluoromethyl)benzonitrile |

| Reduction | Reducing Agent (e.g., LiAlH₄) | 3-Chloro-5-(trifluoromethyl)benzylamine |

| Hofmann Rearrangement | Br₂/NaOH | 3-Chloro-5-(trifluoromethyl)aniline |

Reactions Involving the Halogen and Trifluoromethyl Substituents

The chloro and trifluoromethyl groups are strong electron-withdrawing groups, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. However, they can participate in other types of reactions.

Nucleophilic Aromatic Substitution: The chlorine atom can be displaced by strong nucleophiles, particularly when the aromatic ring is further activated by electron-withdrawing groups. This reactivity is generally lower for chloroarenes compared to bromo- or iodoarenes and often requires harsh reaction conditions or transition-metal catalysis.

Cross-Coupling Reactions: The chloro group can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. tandfonline.combldpharm.commdpi.comnih.gov These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds, allowing for the synthesis of more complex molecules. For instance, a Suzuki coupling could replace the chlorine atom with an aryl or vinyl group.

Reactivity of the Trifluoromethyl Group: The trifluoromethyl group is generally very stable and resistant to many chemical transformations. researchgate.netshachemlin.com However, under specific conditions, it can undergo reactions. For instance, the C-F bonds can be cleaved under certain reductive or nucleophilic conditions, though this is challenging. shachemlin.com The strong electron-withdrawing nature of the CF₃ group makes the ortho-protons more acidic, facilitating ortho-lithiation and subsequent reaction with electrophiles. researchgate.net

| Substituent | Reaction Type | Potential Outcome |

|---|---|---|

| Chloro | Nucleophilic Aromatic Substitution | Replacement of Cl with a nucleophile (e.g., -OH, -OR, -NH₂) |

| Chloro | Cross-Coupling (e.g., Suzuki) | Formation of a new C-C bond at the position of the Cl atom |

| Trifluoromethyl | Ortho-metalation | Functionalization at the position adjacent to the CF₃ group |

Metabolic and Environmental Chemical Transformation Pathways

Based on the reactivity of its functional groups, the following metabolites and degradation by-products of this compound can be anticipated:

3-Chloro-5-(trifluoromethyl)benzoic acid: This is a likely primary metabolite resulting from the hydrolysis of the amide group. This transformation is a common metabolic pathway for benzamide-containing compounds in various organisms and can also occur through abiotic hydrolysis in the environment.

Hydroxylated derivatives: Microbial degradation of chlorinated aromatic compounds often involves hydroxylation of the aromatic ring. nih.gov Therefore, hydroxylated metabolites of this compound or its benzoic acid derivative could be formed.

Dechlorinated products: Under anaerobic conditions, microbial degradation can lead to reductive dechlorination. nih.gov This would result in the formation of 5-(trifluoromethyl)benzamide.

Biotransformation of the trifluoromethyl group: While generally stable, biotransformation of the trifluoromethyl group, although less common, could potentially occur.

The biotransformation and degradation of this compound are likely to proceed through several key mechanisms:

Enzymatic Hydrolysis: Amidases are enzymes capable of hydrolyzing the amide bond. This is a probable initial step in the microbial degradation of this compound, leading to the formation of 3-Chloro-5-(trifluoromethyl)benzoic acid.

Oxidative Pathways: Cytochrome P450 monooxygenases and other oxidoreductases can introduce hydroxyl groups onto the aromatic ring, initiating its breakdown.

Reductive Dehalogenation: In anaerobic environments, dehalogenases can catalyze the removal of the chlorine atom.

Conjugation: In metabolic processes within organisms, the parent compound or its metabolites may undergo conjugation with endogenous molecules like glutathione, glucuronic acid, or amino acids to facilitate excretion.

Research on the biotransformation of fluorinated benzoic acids by microorganisms like Cunninghamella elegans and Streptomyces sp. has shown that these organisms can efficiently convert them to the corresponding benzamides and benzyl (B1604629) alcohols. tandfonline.com This suggests that microbial systems possess the enzymatic machinery to act on compounds with similar structures to this compound.

| Transformation Pathway | Key Enzymes/Conditions | Potential Products |

|---|---|---|

| Amide Hydrolysis | Amidases (biotic), Acid/Base (abiotic) | 3-Chloro-5-(trifluoromethyl)benzoic acid |

| Aromatic Hydroxylation | Monooxygenases, Dioxygenases | Hydroxylated derivatives |

| Reductive Dechlorination | Dehalogenases (anaerobic conditions) | 5-(Trifluoromethyl)benzamide |

Structure Activity Relationship Sar Studies and Biological Target Engagement Preclinical and in Vitro

Design and Synthesis of Analogues for Structure-Activity Relationship Probing

The development of analogues based on the 3-chloro-5-(trifluoromethyl)benzamide scaffold is a strategic approach to understanding and optimizing biological activity. This involves systematic chemical modifications to probe the interactions between the compound and its biological targets.

The benzamide (B126) core of this compound serves as a versatile platform for synthetic modification. Researchers have systematically altered various parts of the molecule to establish clear structure-activity relationships. For instance, in the pursuit of novel Cholesteryl Ester Transfer Protein (CETP) inhibitors, a series of benzylamino benzamides were synthesized. These modifications involved creating new oxoacetamido-benzamide analogs by varying the aromatic ring substitutions to include groups like H, Cl, OCH₃, and CH₃ at the meta position, and trifluoromethoxy or trifluoromethyl groups at the para position scielo.br.

Similarly, another study focused on synthesizing 3,5-bis(trifluoromethyl)benzylamino benzamides to explore their potential as CETP inhibitors nih.gov. The synthesis of trifluoro-oxoacetamido benzamides has also been carried out through nucleophilic acyl substitution reactions to produce a range of derivatives for biological testing najah.edu. These systematic modifications are crucial for mapping the pharmacophore and understanding how different functional groups contribute to the molecule's binding affinity and inhibitory activity.

The trifluoromethyl (-CF₃) and chloro (-Cl) groups are critical to the biological activity of this benzamide scaffold due to their distinct electronic and steric properties.

The trifluoromethyl group is a key feature in modern drug design. Its high metabolic stability and strong electron-withdrawing nature significantly influence the physicochemical properties of a molecule. The -CF₃ group enhances lipophilicity, which can improve membrane permeability and cellular uptake nih.gov. It is often used as a bioisostere for other groups, such as chlorine, due to steric similarities nih.gov. The presence of the trifluoromethyl group has been shown to improve a drug candidate's solubility, pharmacokinetic profile, and binding selectivity nih.gov. In the context of CETP inhibitors, benzamides featuring a p-CF₃ moiety demonstrated significant inhibitory activity scielo.br.

The chloro group also plays a profound role in drug discovery. Its introduction onto an aromatic system can modulate the electronic properties of the ring and provide an additional point of interaction with biological targets, often through halogen bonding. In SAR studies of phenylthiazolyl-s-triazines, the inclusion of chloro and dichloro substitutions was explored for antibacterial activity, revealing that electron-withdrawing groups were promising nih.govresearchgate.net. The versatility of the chlorine atom allows it to mimic electron-donating, electron-withdrawing, or relatively neutral groups, making it a valuable substituent for optimizing lead compounds chemrxiv.org.

In Vitro Enzyme Inhibition Studies

Derivatives of this compound have been investigated as inhibitors of several key enzymes implicated in various diseases.

Succinate dehydrogenase (SDH), or mitochondrial complex II, is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain nih.gov. Fungicides known as SDHIs target this enzyme to disrupt cellular respiration in pathogenic fungi nih.gov. While direct studies on this compound as an SDHI are not extensively detailed in the provided results, the general class of benzamide derivatives has been explored for this purpose. For example, novel SDHI derivatives were designed and synthesized, with some compounds showing potent, broad-spectrum in vitro activity against various fungi nih.gov. Molecular docking studies of active compounds have shown that the amide portion can form critical hydrogen bonds with key residues like TYR58 and TRP173 in the enzyme's active site nih.gov.

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is an essential enzyme for the biosynthesis of the mycobacterial cell wall, making it a prime target for anti-tuberculosis drugs acs.orgnih.gov. The dinitrobenzamide scaffold, structurally related to this compound, has been a source of potent DprE1 inhibitors nih.gov. SAR studies on related compounds, such as 3,5-dinitrophenyl-containing 1,2,4-triazoles and their trifluoromethyl analogs, have revealed that the substitution pattern is key to their potent antimycobacterial efficiency acs.org. These inhibitors act on DprE1, which catalyzes the epimerization of decaprenyl-phospho-ribose (DPR) to decaprenyl-phospho-arabinose (DPA), a critical step for the synthesis of essential cell wall components like arabinogalactan and lipoarabinomannan nih.govnih.gov.

CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL), and its inhibition is a therapeutic strategy for managing dyslipidemia nih.govnih.gov. The this compound scaffold has been central to the development of potent CETP inhibitors.

In vitro studies have demonstrated that synthetic analogues exhibit significant CETP inhibitory activity. For example, a series of trifluoro-oxoacetamido benzamides showed IC₅₀ values ranging from micromolar to nanomolar concentrations najah.edu. One of the most active compounds, 9l, had an IC₅₀ of 7.16 x 10⁻⁸ µM najah.edu. Another study on benzylamino benzamides found that compound 9c was the most active, with an IC₅₀ of 1.03 μM nih.govresearcher.life. Further research on oxoacetamido-benzamide analogs identified compound 9g as having the highest inhibitory activity against CETP, with an IC₅₀ of 0.96 μM scielo.br. These studies consistently show that hydrophobic interactions are the predominant force in the formation of the ligand/CETP complex scielo.brnih.gov.

The table below summarizes the in vitro CETP inhibitory activity of selected benzamide analogues.

| Compound ID | Structure Description | CETP Inhibition at 10 µM (%) | IC₅₀ (µM) |

| 9a | 3,5-bis(trifluoromethyl)benzylamino benzamide | 100% | 1.36 nih.gov |

| 9b | ortho-CF₃ substituted 3,5-bis(trifluoromethyl)benzylamino benzamide | 100% | 0.69 nih.gov |

| 9c | Benzylamino benzamide | - | 1.03 nih.govresearcher.life |

| 9g | Oxoacetamido-benzamide with p-CF₃ | - | 0.96 scielo.br |

| 9l | Trifluoro-oxoacetamido benzamide | - | 0.0000716 najah.edu |

Receptor Binding and Modulation Studies

Investigation of Binding to Neurotransmitter Receptors (e.g., NMDA Receptor, 5-HT1A-D116A)

The interaction of benzamide derivatives with neurotransmitter receptors is an area of significant interest in neuropharmacology. While direct binding data for this compound on the N-methyl-D-aspartate (NMDA) receptor and the serotonin 1A receptor mutant (5-HT1A-D116A) is not extensively documented in publicly available research, structure-activity relationship (SAR) studies of related compounds provide insights into potential interactions.

The NMDA receptor, a crucial component in excitatory synaptic transmission, is a target for various channel blockers that can modulate its activity. nih.gov Compounds with aromatic moieties can interact with pore-lining residues of the NMDA receptor channels. nih.gov For instance, derivatives of sulfasalazine, such as 2-hydroxy-5-(2,3,5,6-tetrafluoro-4-trifluoromethyl-benzylamino)-benzoic acid (Neu2000), have been shown to act as uncompetitive antagonists of the NMDA receptor. nih.gov This suggests that benzamide-containing structures have the potential to modulate NMDA receptor function, although the specific binding characteristics would be highly dependent on the complete molecular structure.

In the realm of serotonin receptors, the 5-HT1A receptor is a key target for anxiolytic and antidepressant medications. nih.gov A specific mutation, D116A, in the 5-HT1A receptor has been utilized to study ligand binding and receptor activation. nih.gov Research on this mutant receptor has revealed that while it significantly loses affinity for the endogenous ligand serotonin, it can still be activated by synthetic ligands. nih.gov Studies on a range of synthetic ligands have shown that structural modifications can dramatically alter binding affinity for the 5-HT1A-D116A mutant. nih.gov Although this compound is not explicitly mentioned in these studies, the findings underscore the principle that synthetic benzamide-related structures can be engineered to interact with specific G protein-coupled receptors, including serotonin receptor subtypes. The precise nature of any such interaction would necessitate dedicated binding assays.

Interaction with Plant Auxin Receptors and Related Pathways

Interestingly, compounds structurally related to this compound have been shown to interact with plant hormonal pathways, specifically those regulated by auxin. Auxins are a class of plant hormones that control a wide array of developmental processes. The perception of auxin is mediated by a family of F-box proteins, including TIR1 and its homologs, which act as auxin receptors. nih.gov

A metabolite of the fungicide fluopyram (B1672901), 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (PCA), which shares a substituted trifluoromethyl-chloropyridine core with the benzamide , has been identified as a potent auxin mimic. nih.gov In grapevine (Vitis vinifera), PCA was observed to induce growth disorders characteristic of auxin herbicides, such as leaf epinasty, impaired berry development, and abnormal root growth. nih.gov This suggests that PCA, and potentially other compounds with a similar chemical scaffold, can interact with the auxin signaling pathway.

Further research into synthetic auxins has identified that mutations in the auxin receptor homolog AFB5 can confer resistance to certain picolinate auxins. nih.gov This highlights the specificity of interaction between synthetic auxins and the various auxin co-receptor complexes. The activity of these synthetic auxins is dependent on their ability to promote the interaction between the receptor and a transcriptional repressor, leading to the degradation of the repressor and the subsequent expression of auxin-responsive genes. The structural similarities between this compound and known synthetic auxins suggest a potential for interaction with plant auxin receptors, although this would require empirical validation.

Cellular and Molecular Mechanistic Investigations (Preclinical)

Mechanisms of Apoptosis Induction in Cancer Cell Lines

A significant body of preclinical research has focused on the pro-apoptotic effects of novel benzamide derivatives in various cancer cell lines. These studies reveal that substituted benzamides can trigger programmed cell death through multiple cellular mechanisms. While research specifically on this compound is limited, the broader class of benzamides serves as a template for understanding potential mechanisms.

One of the key mechanisms involves the activation of the intrinsic apoptotic pathway. This is often characterized by a decrease in the mitochondrial membrane potential, which leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm. mdpi.commdpi.com The release of these factors subsequently activates a cascade of caspases, which are proteases that execute the apoptotic program.

Studies on various substituted 2-hydroxy-N-(arylalkyl)benzamides have demonstrated their ability to induce apoptosis in melanoma cell lines. nih.gov The apoptotic process was confirmed by observing an increase in the subdiploid population of cells, activation of caspases, and the cleavage of poly-(ADP-ribose)polymerase (PARP), a key substrate of executioner caspases. nih.gov Similarly, a novel imidazo-benzamide derivative was found to induce apoptosis in human lung adenocarcinoma cells by increasing the expression of caspase-3. nih.gov

Furthermore, some benzamide derivatives may also induce apoptosis by modulating the expression of proteins involved in epigenetic regulation, such as DNA Methyltransferase 1 (DNMT1). nih.gov By inhibiting such enzymes, these compounds can lead to the re-activation of tumor suppressor genes, thereby promoting apoptosis. The table below summarizes findings for different benzamide derivatives in various cancer cell lines.

| Compound Class | Cancer Cell Line | Key Apoptotic Events |

| Substituted 2-hydroxy-N-(arylalkyl)benzamides | Melanoma (G361) | Caspase activation, PARP cleavage, increased subdiploid population nih.gov |

| Imidazo-benzamide derivative (TBUEIB) | Lung Adenocarcinoma (A549) | Increased caspase-3 expression, modulation of DNMT1 nih.gov |

| Benzenesulfonylguanidine derivatives | Breast (MCF-7), Cervical (HeLa), Colon (HCT-116) | Decreased mitochondrial membrane potential, increase in sub-G1 phase cells mdpi.com |

| Actinomycin-like compounds from Streptomyces | Breast (MCF-7), Prostate (PC-3), Colon (HT-29) | Caspase activation, decreased mitochondrial membrane potential mdpi.com |

Antimicrobial Mechanisms of Action (e.g., Disruption of Bacterial Cell Wall Synthesis)

The benzamide scaffold is a component of various molecules exhibiting antimicrobial properties. While the specific antimicrobial mechanism of this compound is not detailed in the available literature, related compounds offer insights into potential modes of action.

Other potential antimicrobial mechanisms for synthetic compounds include the inhibition of essential enzymes, disruption of membrane integrity, or interference with nucleic acid synthesis. For example, a series of chalcones, which can be synthesized from acetophenones, have demonstrated antimicrobial activity. researchgate.net The specific mechanism of action for these compounds can vary widely based on their substitution patterns. Given the structural components of this compound, it is plausible that its antimicrobial activity, if any, could arise from one or more of these mechanisms. However, without specific studies, this remains speculative.

Molecular Pathways Underlying Plant Growth Modulation

As introduced in section 6.3.2, compounds structurally analogous to this compound can significantly modulate plant growth by acting as synthetic auxins. nih.gov The molecular pathway of auxin action is well-established and provides a framework for understanding how such compounds might exert their effects.

The core of the auxin signaling pathway involves the perception of auxin by TIR1/AFB F-box proteins, which are components of an SCF (Skp1-Cullin-F-box) ubiquitin ligase complex. Upon auxin binding, the affinity of the TIR1/AFB receptor for Aux/IAA transcriptional repressors increases. This leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome.

The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin-responsive elements in the promoters of target genes, thereby activating or repressing their transcription. This cascade of events ultimately leads to the physiological responses associated with auxin, such as cell elongation, division, and differentiation.

Applications of the 3 Chloro 5 Trifluoromethyl Benzamide Scaffold in Chemical Biology and Drug Discovery

Development as Chemical Probes for Elucidating Biological Processes

While direct utilization of 3-Chloro-5-(trifluoromethyl)benzamide as a chemical probe is not extensively documented in publicly available research, the closely related precursor, 2-Chloro-5-(trifluoromethyl)benzaldehyde, finds application in the development of diagnostic agents and chemical probes. nbinno.com Chemical probes are small molecules designed to interact with specific biological targets, thereby helping to elucidate biological pathways and disease mechanisms. nbinno.com The reactivity of the benzamide (B126) group, coupled with the specific electronic properties conferred by the chloro and trifluoromethyl substituents, makes the this compound scaffold a promising candidate for the development of novel chemical probes. These probes could be designed to covalently or non-covalently interact with target proteins, allowing for the investigation of their function in complex biological systems.

The core structure of this compound can be considered a valuable fragment in fragment-based drug discovery (FBDD). FBDD is a powerful strategy that involves screening libraries of small molecular fragments to identify those that bind to a biological target. frontiersin.org These initial hits can then be elaborated and optimized to develop potent and selective modulators of the target's function. The physicochemical properties of the this compound fragment make it an attractive starting point for such endeavors.

Utility as Key Intermediates in the Synthesis of Bioactive Molecules

The this compound scaffold is a pivotal building block in the synthesis of a range of bioactive molecules, spanning from antitubercular agents to agrochemicals.

Precursors for Antitubercular Benzothiazinones

A significant application of a derivative of this compound, specifically 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, is its role as a key precursor in the synthesis of a promising class of antitubercular agents known as 8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-ones (BTZs). researchgate.net Two prominent examples of BTZs that have advanced to clinical trials are BTZ043 and PBTZ169 (macozinone). researchgate.net

The synthesis of these potent antitubercular agents often starts from 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, which is then converted to the corresponding benzamide. researchgate.net This intermediate undergoes a series of reactions to construct the benzothiazinone core. The synthetic pathway typically involves the reaction of the activated benzoic acid with a thiocyanate (B1210189) salt to form a benzoyl isothiocyanate intermediate. Subsequent reaction with a secondary amine leads to a thiourea (B124793) derivative, which then undergoes intramolecular cyclization to yield the final benzothiazinone product. researchgate.net

| Compound | Starting Material | Significance |

| BTZ043 | 2-chloro-3-nitro-5-(trifluoromethyl)benzamide | Potent antitubercular agent in clinical trials |

| PBTZ169 (Macozinone) | 2-chloro-3-nitro-5-(trifluoromethyl)benzamide | Potent antitubercular agent in clinical trials |

Building Blocks for Novel Fungicides and Insecticides

The benzamide chemical motif is prevalent in a variety of commercial fungicides and insecticides. The presence of the chloro and trifluoromethyl groups in the this compound scaffold can enhance the biological activity and metabolic stability of the resulting agrochemicals.

While specific commercial fungicides and insecticides directly synthesized from this compound are not explicitly detailed in the provided search results, the utility of this structural class is well-established. For instance, a patent discloses 4-[5-[3-chloro-5-(trifluoromethyl)phenyl]-4,5-dihydro-5-(trifluoromethyl)-3-isoxazolyl]-N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]-1-naphthalenecarboxamide as a potent invertebrate pest control agent. google.com This complex molecule incorporates the 3-chloro-5-(trifluoromethyl)phenyl moiety, highlighting the importance of this substitution pattern in the design of effective insecticides.

Furthermore, various benzamide derivatives have been synthesized and evaluated for their fungicidal and insecticidal properties. researchgate.net These studies often explore the impact of different substituents on the benzamide ring to optimize activity against specific pests and pathogens. The 3-chloro-5-(trifluoromethyl)phenyl group is a common feature in these structure-activity relationship (SAR) studies due to the known positive contribution of these substituents to bioactivity.

Intermediates in Pharmaceutical Synthesis

Beyond its application in antitubercular drug discovery, the this compound scaffold serves as a versatile intermediate in the broader field of pharmaceutical synthesis. The presence of the reactive benzamide group, along with the potential for further functionalization of the aromatic ring, allows for its incorporation into a diverse range of molecular architectures.

The chloro and trifluoromethyl groups can influence the reactivity of the aromatic ring, enabling various synthetic transformations such as nucleophilic aromatic substitution, cross-coupling reactions, and electrophilic aromatic substitution. These reactions provide medicinal chemists with the tools to construct complex molecules with tailored pharmacological profiles.

An example of its utility is in the synthesis of complex heterocyclic compounds. The benzamide functionality can be used as a handle to introduce other cyclic systems, leading to novel chemical entities with potential therapeutic applications. uobaghdad.edu.iq

Broader Impact of Fluorine and Trifluoromethyl Groups in Bioactive Compound Design and Development

The incorporation of fluorine and trifluoromethyl groups into bioactive molecules is a widely employed strategy in modern drug discovery and agrochemical development. mdpi.com These substituents can profoundly influence the physicochemical and biological properties of a compound in several beneficial ways.

The trifluoromethyl group (-CF3) , in particular, offers several advantages:

Increased Lipophilicity : The trifluoromethyl group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and improve its absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by enzymes such as cytochrome P450s. This can lead to a longer half-life and improved bioavailability of the drug or agrochemical. mdpi.com

Enhanced Binding Affinity : The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the aromatic ring, influencing pKa and hydrogen bonding capabilities. This can lead to stronger and more specific interactions with the target protein, resulting in increased potency. mdpi.com

Conformational Control : The steric bulk of the trifluoromethyl group can influence the preferred conformation of a molecule, which can be crucial for optimal binding to a biological target.

Modulating Lipophilicity : Similar to the trifluoromethyl group, the chlorine atom increases the lipophilicity of the compound.

Providing a Site for Further Reactions : As mentioned earlier, the chlorine atom can serve as a handle for further synthetic modifications.

The strategic placement of both a chlorine atom and a trifluoromethyl group on the benzamide scaffold, as seen in this compound, creates a building block with a unique combination of properties that are highly desirable in the design of new and effective bioactive compounds.

| Property | Influence of Trifluoromethyl Group | Influence of Chlorine Atom |

| Lipophilicity | Increases | Increases |

| Metabolic Stability | Increases | Can influence |

| Binding Affinity | Can enhance through electronic effects | Can contribute to hydrophobic interactions |

| Synthetic Utility | Generally stable | Provides a site for further reactions |

Q & A

Q. What are the established synthetic routes for 3-Chloro-5-(trifluoromethyl)benzamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols starting with functionalization of the benzamide core. Key steps include:

- Chlorination and trifluoromethylation : Selective introduction of chlorine and trifluoromethyl groups via electrophilic substitution or cross-coupling reactions (e.g., using CuCl₂ or Pd catalysts under inert atmospheres) .

- Amide bond formation : Coupling of the substituted benzoic acid derivative with an appropriate amine using carbodiimide-based reagents (e.g., DCC or EDC) . Yield optimization requires precise control of temperature (e.g., 0–5°C for sensitive intermediates) and stoichiometric ratios of reagents. Purification via column chromatography or recrystallization is critical to isolate high-purity products .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR are essential for confirming the positions of substituents on the aromatic ring. For example, the trifluoromethyl group appears as a singlet near δ 120–125 ppm in ¹³C NMR .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 396.71 for C₁₆H₁₁ClF₆N₂O) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>98%) and identifies byproducts .

Advanced Research Questions

Q. How do structural modifications to the benzamide core impact biological activity, and what methods validate these effects?

- Positional isomerism : Substituting chlorine at the 3-position (vs. 4-position) enhances binding affinity to certain enzymes, as shown in antitubercular salicylanilide analogs. For instance, 5-chloro-N-(3-(trifluoromethyl)phenyl) derivatives exhibit improved MIC values against Mycobacterium tuberculosis .

- Functional group replacement : Replacing the trifluoromethyl group with a nitro or methoxy group alters hydrophobicity and metabolic stability. Biological assays (e.g., enzyme inhibition or cell viability studies) paired with molecular docking (using tools like AutoDock Vina) quantify these effects .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from differences in:

- Assay conditions : Variations in pH, solvent (DMSO vs. aqueous buffer), or cell lines affect results. Standardize protocols per OECD guidelines .

- Metabolite interference : Degradation products (e.g., hydroxylated pyridine derivatives) can skew activity. Use HPLC-MS to monitor stability under experimental conditions .

- Statistical validation : Apply multivariate analysis (e.g., PCA) to distinguish noise from biologically relevant trends .

Q. What computational tools are available to predict the crystal structure and intermolecular interactions of this compound?

- Mercury CSD : Visualize and analyze packing patterns in crystallographic data (e.g., hydrogen bonding between amide groups and adjacent aromatic rings) .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites for further functionalization .

Methodological Guidelines

Designing experiments to assess environmental persistence of this compound:

- Photodegradation studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and analyze degradation products via LC-QTOF-MS. Major metabolites include hydroxylated pyridines and dechlorinated benzamides .

- Soil adsorption assays : Use batch equilibrium methods with varying soil pH (4–8) to measure adsorption coefficients (Kd), correlating with logP values .

Strategies for optimizing synthetic scalability without compromising purity:

- Flow chemistry : Continuous synthesis reduces side reactions (e.g., over-chlorination) and improves heat management .

- Green solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) for amide coupling, reducing environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.